[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid
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Overview
Description
[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated ethyl group, a dioxopyrimidinyl moiety, and a hydroxyoxolan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid involves multiple steps, including the formation of the dioxopyrimidinyl ring, the chlorination of the ethyl group, and the attachment of the hydroxyoxolan ring. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorinated ethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and reaction time play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid: A similar compound with slight variations in its structure.
This compound: Another related compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
115365-29-2 |
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Molecular Formula |
C13H18ClN2O9P |
Molecular Weight |
412.71 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid |
InChI |
InChI=1S/C13H18ClN2O9P/c1-23-13(20)26(21,22)24-6-9-8(17)4-10(25-9)16-5-7(2-3-14)11(18)15-12(16)19/h5,8-10,17H,2-4,6H2,1H3,(H,21,22)(H,15,18,19)/t8-,9+,10+/m0/s1 |
InChI Key |
GMUPQHVLHDYXJW-IVZWLZJFSA-N |
Isomeric SMILES |
COC(=O)P(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)CCCl)O |
Canonical SMILES |
COC(=O)P(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)CCCl)O |
Origin of Product |
United States |
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